molecular formula C10H17BrClN B13490905 4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride

4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride

Cat. No.: B13490905
M. Wt: 266.60 g/mol
InChI Key: SVLWUCARWDOQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-Bromobicyclo[111]pentan-1-yl}piperidine hydrochloride is a chemical compound with the molecular formula C10H17BrClN It is characterized by the presence of a bromobicyclo[111]pentane moiety attached to a piperidine ring, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride typically involves the reaction of 3-bromobicyclo[1.1.1]pentane with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Substitution Reactions: The piperidine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride involves its interaction with specific molecular targets. The bromobicyclo[1.1.1]pentane moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobicyclo[1.1.1]pentane: Lacks the piperidine ring, making it less versatile in biological applications.

    4-{3-Iodobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride: Similar structure but with iodine instead of bromine, which may affect its reactivity and biological activity.

    4-{3-Cyanobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride: Contains a cyano group, which can introduce different electronic properties and reactivity.

Uniqueness

4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride is unique due to the combination of the bromobicyclo[1.1.1]pentane moiety and the piperidine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C10H17BrClN

Molecular Weight

266.60 g/mol

IUPAC Name

4-(3-bromo-1-bicyclo[1.1.1]pentanyl)piperidine;hydrochloride

InChI

InChI=1S/C10H16BrN.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8,12H,1-7H2;1H

InChI Key

SVLWUCARWDOQES-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C23CC(C2)(C3)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.